molecular formula C23H16O B14058462 (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one CAS No. 53744-36-8

(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one

Cat. No.: B14058462
CAS No.: 53744-36-8
M. Wt: 308.4 g/mol
InChI Key: HTNKWVPCJOMMPQ-CCEZHUSRSA-N
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Description

(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, anthracene-9-carbaldehyde and acetophenone are used as the starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete .

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the aromatic rings can participate in π-π stacking interactions, which can influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(Anthracen-9-yl)-3-(3-nitrophenyl)prop-2-en-1-one
  • (E)-1-(Anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one
  • (E)-1-(Anthracen-9-yl)-3-(2-nitrophenyl)prop-2-en-1-one

Uniqueness

(E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both anthracene and phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

CAS No.

53744-36-8

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

(E)-3-anthracen-9-yl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C23H16O/c24-23(17-8-2-1-3-9-17)15-14-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+

InChI Key

HTNKWVPCJOMMPQ-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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